6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one is a synthetic organic compound with diverse applications in different fields of research and industry. It belongs to the class of compounds known as 1,3,5-triazines, which are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular formula of this compound is C5H7N3O2S, and its molecular weight is 173.19.Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Scientific Research Applications
Tribological Applications
Tribological Properties in Water-Glycol : 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one derivatives have been studied for their tribological properties, specifically in water-glycol fluid systems. These studies found that certain derivatives significantly improve the load-carrying capacity, antiwear, and friction-reducing capacities of the base fluid. This enhancement is attributed to the formation of protective films composed of complex substances like iron sulfide and iron sulfate on metal surfaces, as evidenced by X-ray Photoelectron Spectroscopy (XPS) analyses (Wu et al., 2017).
Anticorrosion in Water-Glycol : Derivatives of this compound have also shown promising results in anticorrosion studies. When used as additives in water-glycol base fluid, these compounds exhibited excellent anticorrosion behavior and were found to be non-corrosive to materials like cast iron and copper. This suggests their potential as effective anticorrosion agents in various industrial applications (Wu et al., 2017).
Ligand Synthesis and Reactivity
Ligand Synthesis and Metal Complex Formation : The compound has been utilized in synthesizing ligands that show interesting reactivity with metal salts. This reactivity leads to the formation of novel structures, such as mononuclear complexes and cage complexes with intriguing molecular geometry. These structures and their formation mechanisms provide valuable insights into the field of coordination chemistry and the potential for developing new materials with unique properties (Coxall et al., 2000).
Antimicrobial Applications
Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents. Synthesis of new compounds and evaluation against various bacterial and fungal strains revealed that some derivatives exhibit significant antimicrobial activity. This points to the potential use of these compounds in the development of new antimicrobial agents for medical or industrial applications (El-Shehry et al., 2020).
properties
IUPAC Name |
6-ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-4-6-3(9)7-5(11)8-4/h2H2,1H3,(H2,6,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXRYGJIVZGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=S)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.